4-Bromo-4h-cyclopenta[def]phenanthrene
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Overview
Description
4-Bromo-4H-cyclopenta[def]phenanthrene is an organic compound with the molecular formula C15H9Br. It is a derivative of cyclopenta[def]phenanthrene, where a bromine atom is substituted at the 4th position. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their complex ring structures and significant roles in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4H-cyclopenta[def]phenanthrene involves a three-step synthesis starting from pyrene. The process includes:
Oxidation of Pyrene: Pyrene is oxidized to form 4,5-dione.
Ring Contraction: The 4,5-dione undergoes a ring contraction to form oxo-4H-cyclopenta[def]phenanthrene.
Reduction: The oxo-4H-cyclopenta[def]phenanthrene is then reduced to yield 4H-cyclopenta[def]phenanthrene.
For the bromination to obtain 4-Bromo-4H-cyclopenta[def]phenanthrene, a bromination reaction is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4H-cyclopenta[def]phenanthrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form diketones or reduced to form diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Depending on the substituent introduced, various derivatives of 4H-cyclopenta[def]phenanthrene can be formed.
Oxidation: Products include diketones and quinones.
Reduction: Products include diols and other reduced forms.
Scientific Research Applications
4-Bromo-4H-cyclopenta[def]phenanthrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of photoactive polymers and organic electronic materials.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-Bromo-4H-cyclopenta[def]phenanthrene involves its interaction with various molecular targets. In electronic applications, its unique ring structure allows for efficient electron transport and light emission. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4H-Cyclopenta[def]phenanthrene: The parent compound without the bromine substitution.
Benzo[def]fluorene: Another PAH with a similar ring structure.
Methylenephenanthrene: A compound with a methylene bridge in the phenanthrene structure.
Uniqueness
4-Bromo-4H-cyclopenta[def]phenanthrene is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
CAS No. |
70659-40-4 |
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Molecular Formula |
C15H9Br |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
15-bromotetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene |
InChI |
InChI=1S/C15H9Br/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8,15H |
InChI Key |
KGKTYMRYIXBVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C4=CC=CC(=C43)C=C2)Br |
Origin of Product |
United States |
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